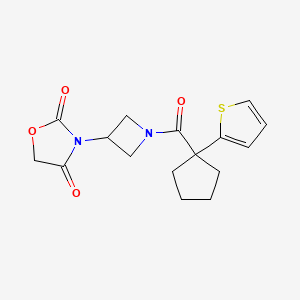

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-13-10-22-15(21)18(13)11-8-17(9-11)14(20)16(5-1-2-6-16)12-4-3-7-23-12/h3-4,7,11H,1-2,5-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIGOGEEWKRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C(=O)COC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the azetidine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert ketones to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The compound’s synthesis likely parallels methods in , where hydrazide intermediates react with ketones to form cyclized products. Substituting benzimidazole with thiophene could improve synthetic yield due to thiophene’s stability under acidic conditions .

- Structural Analysis : SHELXL-refined crystallographic data would confirm the azetidine ring’s puckering and oxazolidine-dione planarity, critical for understanding conformational stability .

Biological Activity

3-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to a class of oxazolidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Oxazolidine ring : Known for its role in antibacterial activity.

- Thiophene moiety : Often associated with enhanced biological activity.

- Cyclopentanecarbonyl group : May contribute to unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for various derivatives of oxazolidine compounds. For instance, the synthesized analogues of this compound were tested against the MCF-7 breast cancer cell line using the MTT assay.

The results indicated that certain derivatives exhibited comparable efficacy to doxorubicin, a standard chemotherapeutic agent. This suggests that modifications in the structure can enhance potency against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several derivatives.

| Compound | MIC (µM) | Target Organism | Reference |

|---|---|---|---|

| D-2 | 3.58 | Staphylococcus aureus | |

| D-4 | 8.74 | Escherichia coli | |

| D-6 | 5.00 | Candida albicans |

The findings revealed potent antimicrobial activity, particularly against selected strains, indicating that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH assay, which measures the ability of compounds to scavenge free radicals.

These results indicate that the compound exhibits significant antioxidant activity, making it a potential candidate for further research in oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that:

- Electron-donating groups at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups increase antimicrobial efficacy against various pathogens.

This highlights the importance of molecular modifications in optimizing biological activity.

Case Studies

Several case studies have been conducted on related thiophene derivatives that support the findings related to the biological activities of compounds similar to this compound:

- Case Study on Anticancer Activity : A study evaluated a series of thiophene-linked oxazolidines and found that modifications led to enhanced cytotoxicity against several cancer cell lines, with some compounds showing IC50 values as low as 5 µM.

- Case Study on Antimicrobial Efficacy : Research on thiophene derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Q & A

Q. Optimization Strategies :

- Vary reaction temperatures (e.g., 0–60°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling).

- Monitor intermediates via HPLC and NMR to identify bottlenecks.

- Use Design of Experiments (DoE) to optimize molar ratios and solvent systems (e.g., DMF vs. THF) .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Confirm azetidine and oxazolidine-dione moieties via ¹H/¹³C NMR (e.g., characteristic oxazolidine carbonyl signals at ~175 ppm) .

- X-ray crystallography : Resolve stereochemistry of the cyclopentane-thiophene linkage (e.g., compare with analogs in ).

- HRMS : Verify molecular mass (e.g., expected [M+H]⁺ for C₁₈H₁₉N₂O₄S: 383.1024).

Q. Example Workflow :

In vitro : Measure IC₅₀ against PPARγ (target: <10 µM).

In vivo : Administer in diabetic rodent models; track glucose tolerance.

Mechanistic mismatch?Perform transcriptomics to identify secondary pathways .

Advanced: What computational methods are suitable for predicting the reactivity of the oxazolidine-2,4-dione core in biological systems?

Methodological Answer:

Use hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD):

- Reactivity prediction : Calculate Fukui indices for nucleophilic attack sites on the oxazolidine ring using Gaussian 16 (B3LYP/6-31G*) .

- Solvent effects : Simulate hydrolysis in aqueous environments (AMBER or GROMACS) to predict stability .

- Enzyme interactions : Dock into CYP450 isoforms (e.g., CYP3A4) to assess metabolic susceptibility .

Q. Key Parameters :

- Bond dissociation energies (BDE) for C–N bonds in the oxazolidine ring.

- Solvent-accessible surface area (SASA) of the thiophene moiety.

Advanced: How can researchers resolve ambiguities in the reaction mechanism of the azetidine acylation step?

Methodological Answer:

Mechanistic studies require kinetic and isotopic labeling:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated azetidine (C₃D₅N) to determine rate-limiting steps .

- Trapping intermediates : Use low-temperature NMR (-40°C) to isolate acyl-azetidinium intermediates .

- DFT calculations : Map energy profiles for nucleophilic attack (e.g., azetidine N vs. O in competing pathways) .

Q. Data Interpretation :

- If KIE > 1, mechanism is bond-breaking dominant (e.g., SN2).

- If intermediate shows tetrahedral geometry, stepwise process is likely.

Basic: What analytical methods are critical for assessing purity and stability during storage?

Methodological Answer:

- HPLC-DAD : Monitor degradation products (e.g., oxazolidine ring hydrolysis) under accelerated stability conditions (40°C/75% RH) .

- DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions (melting point shifts >5°C indicate instability) .

- Karl Fischer titration : Quantify water content (<0.1% for hygroscopic azetidine derivatives) .

Q. Stability Protocol :

| Condition | Duration | Acceptable Degradation |

|---|---|---|

| 25°C/60% RH | 6 months | ≤2% impurities |

| 40°C/75% RH | 3 months | ≤5% impurities |

Advanced: How can researchers address reproducibility challenges in biological assays for this compound?

Methodological Answer:

Reproducibility issues often stem from batch-to-batch variability or assay conditions. Mitigate via:

- Strict QC : Require ≥95% purity (HPLC) and identical crystalline forms (PXRD) across batches .

- Standardized assays : Use CLIA-certified labs for enzymatic assays (e.g., PPARγ transactivation) .

- Inter-laboratory validation : Share protocols via platforms like ICReDD’s reaction database to align experimental parameters .

Case Study :

If IC₅₀ varies >50% between labs:

Re-test using a common reference compound (e.g., rosiglitazone for PPARγ).

Harmonize cell lines (e.g., HEK293 vs. HepG2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.